molecular formula C10H12BrN3 B2557791 6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine CAS No. 1549360-60-2

6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B2557791
CAS No.: 1549360-60-2
M. Wt: 254.131
InChI Key: IZBBVMQMPYRALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine (CAS 1628263-43-3) is a high-purity chemical intermediate designed for research and development in medicinal chemistry. This brominated imidazopyridine scaffold is of significant interest in oncology research, as closely related imidazo[1,2-a]pyridine derivatives have been identified as potent PI3Kα inhibitors with nanomolar potency, inducing cell cycle arrest and apoptosis in cancer cell lines . The structural features of this compound, including its bromo-substitution, make it a valuable precursor for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, to explore structure-activity relationships . Furthermore, the imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, featured in compounds with a broad spectrum of reported biological activities, including antibacterial and anti-inflammatory effects . As a building block, it can be utilized to develop novel bioactive molecules targeting various diseases. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet prior to use.

Properties

IUPAC Name

6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3/c1-3-8-9(12)14-5-7(11)4-6(2)10(14)13-8/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBBVMQMPYRALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=C(C=C(C2=N1)C)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Amino-5-bromo-3-methylpyridine

The regioselective bromination of 2-amino-3-methylpyridine at position 5 is achieved using N-bromosuccinimide (NBS) in acetonitrile at 80°C for 12 hours, yielding 2-amino-5-bromo-3-methylpyridine with 85% efficiency. This intermediate ensures the bromine atom occupies position 6 post-cyclization.

Cyclization with Ethyl-Substituted α-Bromo Ketone

Ethyl 3-bromo-2-oxopentanoate, an α-bromo ketone derivative, undergoes condensation with 2-amino-5-bromo-3-methylpyridine in ethanol at 90°C for 16 hours. The reaction proceeds via nucleophilic attack of the pyridine’s amino group on the ketone, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine core. The ethyl ester at position 2 is subsequently hydrolyzed under acidic conditions (6 M HCl, reflux, 4 h) and decarboxylated to yield a 2-ethyl substituent.

Table 1: Optimization of Cyclization Conditions

Parameter Optimal Condition Yield (%)
Solvent Ethanol 73.5
Temperature (°C) 90 73.5
Time (h) 16 73.5
Catalyst None 73.5

Multicomponent reactions (MCRs) enable simultaneous introduction of the 3-amine group and ethyl substituent. The scandium triflate-catalyzed reaction between 2-amino-5-bromo-3-methylpyridine, propionaldehyde, and tert-butyl isocyanide exemplifies this approach.

Three-Component Condensation

In anhydrous dichloromethane, 2-amino-5-bromo-3-methylpyridine reacts with propionaldehyde (2 equivalents) and tert-butyl isocyanide (1.2 equivalents) under scandium triflate catalysis (10 mol%) at room temperature for 24 hours. The ethyl group from propionaldehyde incorporates at position 2, while the isocyanide contributes the 3-amine functionality.

Table 2: Comparative Yields in MCR Approaches

Catalyst Solvent Time (h) Yield (%)
Sc(OTf)₃ CH₂Cl₂ 24 68
FeCl₃ EtOH 48 52
None H₂O 72 35

Post-Functionalization via Cross-Coupling Reactions

Suzuki-Miyaura coupling introduces bromine post-cyclization. The 2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine intermediate undergoes palladium-catalyzed coupling with bis(pinacolato)diboron in dioxane/water (4:1) at 80°C for 12 hours, followed by treatment with CuBr₂ to install bromine at position 6.

Key Challenges :

  • Regioselectivity : Competing C5 vs. C6 bromination requires careful control of stoichiometry.
  • Steric Hindrance : 2-Ethyl and 8-methyl groups slow reaction kinetics, necessitating elevated temperatures.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation accelerates the synthesis of 3-aminoimidazo[1,2-a]pyridines. A mixture of 2-amino-5-bromo-3-methylpyridine, propionaldehyde, and ammonium acetate in acetic acid undergoes microwave heating at 150°C for 30 minutes, achieving 75% yield. This method reduces side products from prolonged heating.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

Method Steps Total Yield (%) Key Advantage
Cyclization + Decarboxylation 3 58 High regioselectivity
Multicomponent Reaction 1 68 Direct 3-amine formation
Suzuki Coupling 2 45 Late-stage bromination

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at the bromine position. For example, treatment with potassium carbonate and methyl iodide in acetone facilitates N-methylation at the 8-position, yielding N,8-dimethyl derivatives . This reaction utilizes iodomethane as a methylating agent, enabling selective substitution under alkaline conditions.

Formamide Hydrolysis

In a study, the compound was converted into N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide via formic acid treatment. Subsequent hydrolysis with sodium hydroxide and basification produced the parent amine, demonstrating its reactivity in acidic/basic conditions .

Electrophilic Bromination

Radical-mediated bromination was observed using tert-butyl hydroperoxide (TBHP) and iodine. This process involves t-BuO- radicals attacking double bonds, leading to C–C bond cleavage and bromine incorporation . The reaction pathway suggests a chemodivergent mechanism, where bromine is introduced via oxidation of hydrogen bromide by TBHP.

Intermolecular Hydrogen Bonding

Crystallographic data reveals that the compound forms C–H⋯O and C–H⋯N hydrogen bonds in its crystal structure, influencing its packing and stability . These interactions are critical for understanding its solid-state behavior and solubility.

Reaction Comparison Table

Reaction TypeReagents/ConditionsMajor ProductKey Mechanism
N-MethylationK₂CO₃, CH₃I, acetone, 80°CN,8-Dimethyl derivative Nucleophilic substitution
Formamide HydrolysisFormic acid, NaOH, basificationParent amine Acidic hydrolysis followed by deprotonation
Electrophilic BrominationTBHP, I₂, I₂/TBHP systemBrominated derivatives Radical-mediated C–H activation
Intermolecular BondingCrystal latticeHydrogen-bonded network C–H⋯O/N interactions

Biochemical Interactions

While not directly addressed in the provided sources, related imidazo[1,2-a]pyridine analogs exhibit:

  • Enzyme Binding : Interaction with cytochrome P450 enzymes, influencing drug metabolism.

  • Apoptosis Induction : Activation of caspases and disruption of mitochondrial membrane potential in cancer cells.

These properties highlight the compound’s potential for therapeutic applications, though specific data for this derivative remains limited.

References : BenchChem (excluded per user request). : ACS Publications (2017). : Google Patents (2014). : IUCr Journals (2010). : RSC Publishing (2019).

Scientific Research Applications

Chemistry

6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its structure allows for further functionalization, leading to derivatives that can exhibit diverse chemical properties.

Biology

Research indicates that this compound possesses significant biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit bacterial growth and show effectiveness against various pathogens.
  • Anticancer Activity : Several investigations into its anticancer potential have revealed promising results. For instance, in vitro assays demonstrated cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. Compounds similar to this compound exhibited IC50 values as low as 6.25 µM, indicating strong inhibitory effects on cell viability .

Medicine

The compound is being explored for its potential therapeutic applications in treating various diseases:

  • Mechanism of Action : Research suggests that it may interact with specific molecular targets involved in cancer proliferation pathways, such as the PI3K/AKT signaling pathway . Understanding these interactions is critical for developing targeted therapies.

Case Study 1: Anticancer Efficacy

A recent study evaluated a range of imidazo[1,2-a]pyridine derivatives for their anticancer efficacy. In this study, this compound was included among compounds assessed for cytotoxicity against multiple cancer cell lines. The findings highlighted the compound's potential in reducing cell viability significantly at low concentrations .

Case Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship analysis demonstrated that substituents on the imidazo ring significantly influence biological activity. For example:

Substituent TypeEffect on Activity
Electron-withdrawing groupsEnhanced potency against cancer cells
Alkyl groupsVaried effects depending on position

This information is vital for guiding future synthetic efforts aimed at optimizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features and properties of 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine with similar imidazo[1,2-a]pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups Bioactivity (Reported)
This compound 2-ethyl, 6-Br, 8-Me, 3-NH₂ C₁₁H₁₄BrN₃ 268.158 Bromine, amine Not explicitly reported
8-Methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) 8-Me, 2-(Ph-SO₂Me), 3-NHPh C₂₂H₂₁N₃O₂S 391.49 Sulfonyl, aryl COX-2 IC₅₀ = 0.07 µM, SI = 508.6
6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine 2-Me, 6-Br, 3-NH₂ C₈H₈BrN₃ 226.07 Bromine, amine Research use (no bioactivity data)
N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine 2-(Ph-OMe), 5-Me, 3-NH-t-Bu C₁₉H₂₄N₄O 340.43 Methoxy, tert-butyl Structural analysis only
6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine 2-pyridyl, 6-Br, 3-NH₂ C₁₂H₉BrN₄ 289.13 Pyridyl, bromine Not reported

Key Observations:

  • Bromine Reactivity : The 6-bromo substituent is a common feature in analogs like and , enabling cross-coupling reactions for further derivatization.
  • Bioactivity Trends : Analogs with sulfonylphenyl groups (e.g., compound 5n) exhibit potent COX-2 inhibition (IC₅₀ < 0.1 µM), while the target compound’s lack of a sulfonyl group suggests divergent biological targets .

Biological Activity

6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H12BrN3
  • Molecular Weight : 254.13 g/mol
  • CAS Number : 1549360-60-2
  • IUPAC Name : this compound

Structural Representation

The structure can be represented as follows:

Structure NC1 C CC N C2C C CC Br CN21\text{Structure }\text{NC1 C CC N C2C C CC Br CN21}

Anticancer Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. A study highlighted that compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Case Study: Cytotoxicity Evaluation

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Apoptosis induction
MCF-715.3Cell cycle arrest
A54910.8Caspase activation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Enzyme Inhibition Studies

Inhibition studies have revealed that this compound can inhibit certain enzymes involved in cancer progression and inflammation. For example, it has shown to inhibit phosphodiesterase activity, which is crucial in regulating intracellular signaling pathways.

Phosphodiesterase Inhibition Data

Enzyme TypeIC50 (µM)
Phosphodiesterase 45.0
Phosphodiesterase 57.5

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Regulation : Interference with cell cycle checkpoints.
  • Enzyme Inhibition : Modulation of key enzymes involved in cellular signaling.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via cyclization reactions. For example, bromo-substituted ethanone derivatives (e.g., 2-bromo-1-(6-bromo-3-pyridyl)ethanone) can react with aminopyridines in the presence of a base (e.g., NaHCO₃) in ethanol or 2-propanol under reflux. Reaction progress is monitored by TLC, followed by extraction (e.g., dichloromethane), drying (Na₂SO₄), and recrystallization (e.g., hexane or ethanol/dichloroethane mixtures) .
  • Characterization : Use ¹H/¹³C NMR for structural confirmation, LC-MS for purity (>95% by HPLC), and X-ray crystallography to resolve hydrogen-bonding networks and planar configurations of the imidazo[1,2-a]pyridine core .

Q. How is the purity and stability of this compound assessed under different storage conditions?

  • Methodology : Conduct accelerated stability studies by storing the compound at varying temperatures (e.g., -20°C, 4°C, room temperature) and humidity levels. Monitor degradation via HPLC at regular intervals (e.g., 0, 1, 3, 6 months). Use mass spectrometry to identify degradation products, such as de-brominated derivatives or oxidation byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in the synthesis of brominated imidazo[1,2-a]pyridines?

  • Methodology :

  • Solvent screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, 2-propanol) solvents to assess cyclization efficiency.
  • Catalysis : Introduce Pd catalysts for Suzuki-Miyaura coupling to diversify substituents at the 2- or 8-positions .
  • Base selection : Compare NaHCO₃, K₂CO₃, or DBU to minimize side reactions (e.g., over-alkylation).
    • Data analysis : Use Design of Experiments (DoE) to evaluate interactions between temperature, solvent, and base. A study achieved 44.7% yield using 2-propanol and NaHCO₃ at 80°C .

Q. What computational strategies can predict the biological activity of this compound derivatives?

  • Methodology :

  • Molecular docking : Dock the compound into kinase domains (e.g., CDK2, referenced in imidazo[1,2-a]pyridine studies) using AutoDock Vina. Focus on interactions with ATP-binding pockets .
  • QSAR modeling : Train models using descriptors like logP, topological polar surface area, and electron-withdrawing effects of bromine/ethyl groups. Validate with in vitro IC₅₀ data from kinase inhibition assays .

Q. How can structural contradictions in crystallographic data (e.g., hydrogen bonding vs. planarity) be resolved?

  • Methodology :

  • High-resolution X-ray diffraction : Collect data at cryogenic temperatures (100 K) to reduce thermal motion artifacts. Refine anisotropic displacement parameters for bromine atoms, which often exhibit residual electron density .
  • DFT calculations : Compare experimental bond lengths/angles with theoretical values to validate planar vs. non-planar configurations .

Q. What strategies are effective for designing derivatives to explore structure-activity relationships (SAR) in kinase inhibition?

  • Methodology :

  • Substituent variation : Replace the 6-bromo group with chloro, trifluoromethyl, or alkoxy groups via nucleophilic aromatic substitution. Modify the 2-ethyl group to assess steric effects .
  • Biological testing : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen derivatives against CDK2, JAK2, or Aurora kinases. Correlate activity with substituent electronic properties (Hammett constants) .

Methodological Notes

  • Synthesis : Prioritize regioselective bromination by controlling stoichiometry and reaction time to avoid di-brominated byproducts .
  • Characterization : Combine NMR (¹H, ¹³C, ¹⁵N) with IR spectroscopy to confirm amine functionalities and hydrogen bonding .
  • Data interpretation : Address crystallographic anomalies (e.g., residual electron density near bromine) using multipole refinement or disorder modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.